tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate
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Overview
Description
The compound is a carbamate derivative, which are often used in organic synthesis and have various applications in fields like medicine and agriculture . Carbamates are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, has been analyzed using 1H and 13C NMR . The structure of carbamate derivatives can also be confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, often catalyzed by acids or bases, to yield the corresponding amine and a carbonic acid derivative .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound . Carbamates generally have good water solubility due to the presence of polar functional groups .Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of tert-butyl carbamate derivatives as intermediates for biologically active compounds. For example, a study detailed the synthesis of a tert-butyl carbamate derivative important for the production of omisertinib (AZD9291), a medication used in cancer treatment. This synthesis involved acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Bingbing Zhao et al., 2017).
Deprotection Strategies
The use of aqueous phosphoric acid has been identified as an effective, mild, and environmentally friendly reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and preserves the stereochemical integrity of substrates, making it applicable in the synthesis of complex molecules like clarithromycin derivatives (Bryan Li et al., 2006).
Innovative Synthetic Routes
Another study presented a new azetidinone building block for carbapenems, showcasing the versatility of tert-butyl carbamate derivatives in synthesizing antibiotics. The described method highlights the potential of such compounds in developing new therapeutics (L. Khasanova et al., 2019).
Photocatalysis and Amination
Photoredox catalysis has been applied to tert-butyl carbamate derivatives for amination reactions, establishing a new cascade pathway for assembling 3-aminochromones under mild conditions. This method represents an innovative approach to constructing amino pyrimidines, broadening the applicability of photocatalyzed protocols (Zhi-Wei Wang et al., 2022).
Kinetic Resolution
Enzymatic kinetic resolution has been employed for tert-butyl phenylcarbamate derivatives, highlighting the enantioselective potential of these compounds. Such processes facilitate the production of optically pure enantiomers, further underscoring the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry (Leandro Piovan et al., 2011).
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate involves the reaction of tert-butyl N-(azetidin-3-yl)carbamate with 4-aminophenylboronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl N-(azetidin-3-yl)carbamate", "4-aminophenylboronic acid", "palladium catalyst" ], "Reaction": [ "Dissolve tert-butyl N-(azetidin-3-yl)carbamate and 4-aminophenylboronic acid in a suitable solvent such as ethanol or methanol.", "Add a palladium catalyst such as palladium acetate or palladium on carbon to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solid material.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate as a white solid." ] } | |
CAS No. |
889948-10-1 |
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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